![molecular formula C21H20O7 B3984346 methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3984346.png)
methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
Descripción general
Descripción
Methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate, also known as MEPC, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MEPC belongs to the class of coumarin derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
Mecanismo De Acción
The mechanism of action of methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been found to inhibit the activity of several enzymes, such as topoisomerase II and HDAC, which are involved in DNA replication and gene expression. This compound also activates the p53 pathway, which regulates cell cycle progression and apoptosis. In inflammation and cardiovascular diseases, this compound has been found to modulate the activity of several signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in the regulation of inflammatory and oxidative stress responses.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects, depending on the target tissue and cell type. In cancer cells, this compound has been found to induce DNA damage, inhibit cell cycle progression, and activate apoptotic pathways. In inflammation and cardiovascular diseases, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, enhance antioxidant defenses, and improve endothelial function. This compound has also been found to modulate the activity of several enzymes, such as COX-2, iNOS, and SOD, which are involved in the regulation of inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, this compound has some limitations, such as its limited bioavailability and potential toxicity at high doses. This compound also requires further optimization and validation in preclinical and clinical studies before it can be considered for therapeutic applications.
Direcciones Futuras
There are several future directions for methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate research, including the development of more efficient and selective synthesis methods, the identification of novel targets and pathways for this compound activity, and the validation of this compound efficacy and safety in preclinical and clinical studies. This compound also has potential applications in other fields, such as neurodegenerative diseases and infectious diseases, which require further investigation. Overall, this compound represents a promising compound for scientific research and therapeutic development, and further studies are needed to fully explore its potential.
Aplicaciones Científicas De Investigación
Methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects. In inflammation research, this compound has been found to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In cardiovascular research, this compound has been found to improve endothelial function and reduce oxidative stress, which are key factors in the development of cardiovascular diseases.
Propiedades
IUPAC Name |
methyl 2-[3-(4-ethoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-25-14-5-7-15(8-6-14)28-19-12-26-18-11-16(9-10-17(18)20(19)22)27-13(2)21(23)24-3/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNLYVNWVLXCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



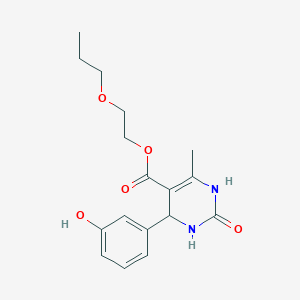
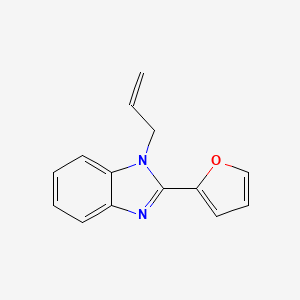
![2-[(5,6-diphenyl-1H-benzimidazol-2-yl)thio]propanoic acid](/img/structure/B3984291.png)
![1-[(mesityloxy)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984296.png)
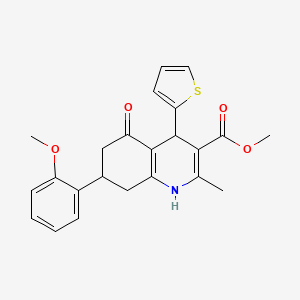
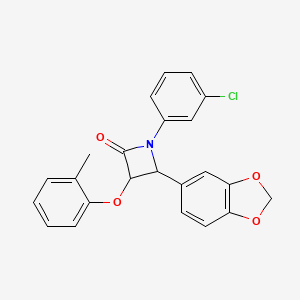


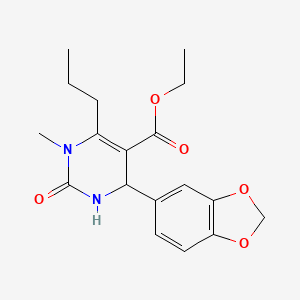
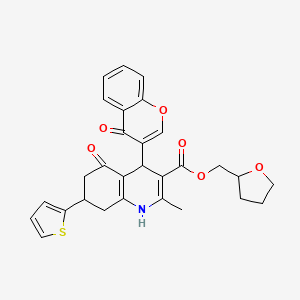
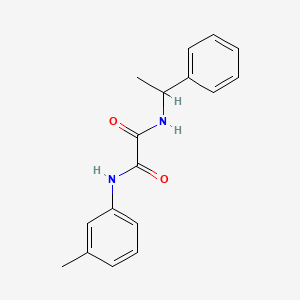

![1-[(3,4-dimethylphenoxy)acetyl]-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984354.png)
![2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}-N-phenylacetamide](/img/structure/B3984361.png)